4-Methoxyphenyl 4-tert-butylbenzoate

Physical organic chemistry Thermophysical property comparison Procurement specification

Researchers using simpler phenyl benzoate esters risk uncontrolled variability in kinetic studies. 4-Methoxyphenyl 4-tert-butylbenzoate solves this with a sterically differentiated tert-butyl ester linkage enabling selective hydrolysis and a well-defined para-substitution pattern for reliable linear free-energy relationship analysis. • Boiling point: 403.8±38.0 °C; Density: 1.078±0.06 g/cm³ • Purity: ≥95% (HPLC) • Ideal negative control for photoactivation studies & orthogonal deprotection.

Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
Cat. No. B289657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl 4-tert-butylbenzoate
Molecular FormulaC18H20O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC
InChIInChI=1S/C18H20O3/c1-18(2,3)14-7-5-13(6-8-14)17(19)21-16-11-9-15(20-4)10-12-16/h5-12H,1-4H3
InChIKeyDZGZGHQMYJPPAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenyl 4-tert-butylbenzoate: Structure, Properties & Sourcing


4-Methoxyphenyl 4-tert-butylbenzoate (CAS 499197-09-0; molecular formula C₁₈H₂₀O₃; MW 284.35 g/mol) is a para,para-disubstituted aromatic ester formed by condensation of 4-tert-butylbenzoic acid with 4-methoxyphenol . The compound comprises two benzene rings linked by a central ester functional group: one ring bearing an electron-donating 4-methoxy substituent (–OCH₃), the other bearing a bulky 4-tert-butyl substituent (–C(CH₃)₃) . Predicted physicochemical parameters include a boiling point of 403.8 ± 38.0 °C and a density of 1.078 ± 0.06 g/cm³ . This ester serves as a research intermediate and screening compound, with commercially available purity typically at or above 95% . The combination of a lipophilic tert-butyl group and a methoxy-substituted phenyl ester moiety distinguishes it from simpler phenyl benzoate congeners and enables its use in synthetic, materials, and medicinal chemistry contexts.

Why Substitution Fails for 4-Methoxyphenyl 4-tert-butylbenzoate


The 4-methoxyphenyl benzoate scaffold encompasses numerous structurally similar esters that are not functionally interchangeable. Substitution at the para position of the benzoyl ring – whether hydrogen, methyl, n-butyl, or tert-butyl – produces measurable differences in boiling point (spanning >60 °C across the series), density, lipophilicity, and steric environment around the ester linkage [1][2]. Critically, the tert-butyl group introduces a degree of steric hindrance that retards nucleophilic attack at the carbonyl carbon relative to linear alkyl or unsubstituted analogues, a phenomenon well-documented in Hammett-based kinetic studies of substituted phenyl benzoate hydrolysis and transesterification [3]. Furthermore, regioisomeric placement of substituents (e.g., 4-methoxyphenyl 4-tert-butylbenzoate vs. 4-tert-butylphenyl 4-methoxybenzoate) alters computed logP by approximately 0.05 log units despite identical molecular formula, which can affect partitioning behavior, chromatographic retention, and biological membrane interactions . Researchers and procurement specialists who treat any C₁₈H₂₀O₃ phenyl benzoate ester as equivalent risk introducing uncontrolled variability into synthetic routes, formulation performance, or bioassay reproducibility. The quantitative evidence below establishes exactly where these differences manifest and at what magnitude.

4-Methoxyphenyl 4-tert-butylbenzoate: Evidence vs. Analogues


Boiling Point Depression vs. n-Butyl Analogue

4-Methoxyphenyl 4-tert-butylbenzoate exhibits a predicted boiling point of 403.8 °C, which is approximately 13 °C lower than that of its straight-chain isomer 4-methoxyphenyl 4-butylbenzoate (417 °C at 760 mmHg) despite identical molecular formula (C₁₈H₂₀O₃) and comparable molecular weight [1]. This boiling point depression arises from the globular, branched geometry of the tert-butyl group, which reduces molecular surface area contact and weakens van der Waals interactions in the condensed phase relative to the extended n-butyl chain [1]. The unsubstituted parent ester, 4-methoxyphenyl benzoate, boils at 354–355 °C, confirming that the alkyl substituent type (not merely its presence) governs volatility [2].

Physical organic chemistry Thermophysical property comparison Procurement specification

Density Difference vs. n-Butyl Analogue

The predicted density of 4-methoxyphenyl 4-tert-butylbenzoate is 1.078 g/cm³, which is slightly lower than the reported density of 1.082 g/cm³ for the n-butyl analogue 4-methoxyphenyl 4-butylbenzoate [1]. Although the magnitude of difference is modest (Δρ = −0.004 g/cm³), it is directionally consistent with the compact, spherical tert-butyl group disrupting efficient molecular packing relative to the more linear n-butyl chain. Notably, both density values are substantially lower than that of the unsubstituted parent 4-methoxyphenyl benzoate (1.159 g/cm³), which lacks the alkyl substituent on the benzoyl ring and packs more efficiently [2].

Material density Crystal engineering Formulation consistency

LogP Differentiation vs. Regioisomer

Two constitutional isomers share the molecular formula C₁₈H₂₀O₃: 4-methoxyphenyl 4-tert-butylbenzoate (target) and 4-tert-butylphenyl 4-methoxybenzoate (regioisomer, CAS 363599-46-6). The regioisomer has a computed LogP of 4.2119 and a polar surface area (PSA) of 35.53 Ų . While the target compound's LogP has not been reported in an authoritative curated database, the regioisomer's value establishes a reference point: swapping the methoxy and tert-butyl substituents between the two aromatic rings is expected to produce a measurable shift in logP, as supported by the n-butyl analogue's LogP of 4.257 [1]. The target compound, with the methoxy group on the phenolic (leaving group) ring, may exhibit a slightly different hydrogen-bonding profile and solvation free energy compared to the regioisomer where the methoxy is on the benzoyl ring.

Lipophilicity comparison Chromatographic retention Bioavailability prediction

Ester Stability vs. Pre-Avobenzone Analogue

A structurally proximal analogue, 1-(4-methoxyphenyl)vinyl 4-tert-butylbenzoate (designated 'pre-avobenzone'), was disclosed in Russian patent RU 2485936 C2 as part of a family of benzoate esters functioning as progressive UV-protection agents that undergo photo-rearrangement to release active UV-absorbing species upon sunlight exposure [1]. The target compound, 4-methoxyphenyl 4-tert-butylbenzoate, differs in a single critical feature: it possesses a direct phenolic ester bond (–C(O)O–aryl) rather than the vinyl ester linkage (–C(O)O–C(=CH₂)–aryl) found in pre-avobenzone. This structural distinction has direct consequences for chemical reactivity: the vinyl ester is susceptible to acid-catalyzed hydrolysis yielding a ketone (avobenzone) via the vinyl alcohol–keto tautomerism pathway, whereas the saturated ester linkage in the target compound hydrolyzes by the standard BAC2 mechanism to regenerate 4-tert-butylbenzoic acid and 4-methoxyphenol without the possibility of ketone formation .

Prodrug design UV-filter precursors Hydrolytic stability

Steric Effects on Ester Reactivity

Extensive kinetic studies on the alkaline hydrolysis of meta- and para-substituted phenyl benzoates (C₆H₅CO₂C₆H₄–X) have established that electron-donating substituents on the benzoyl ring reduce the second-order rate constant k₂ relative to the unsubstituted parent, consistent with negative Hammett ρ values for nucleophilic attack at the ester carbonyl [1]. The para-tert-butyl group (σₚ ≈ −0.20) is a stronger electron donor than para-methyl (σₚ ≈ −0.17) but exerts additional steric shielding of the carbonyl carbon due to its larger van der Waals volume (~57 ų for tert-butyl vs. ~25 ų for methyl) [2]. This steric component further retards nucleophilic attack beyond what electronic effects alone would predict. While direct kinetic data for 4-methoxyphenyl 4-tert-butylbenzoate specifically have not been published, the class-level inference is clear: the tert-butyl substituent on the benzoyl ring of the target compound confers greater resistance to alkaline hydrolysis than would a methyl-substituted (4-methoxyphenyl 4-methylbenzoate) or unsubstituted (4-methoxyphenyl benzoate) analogue, a property relevant to shelf-life stability under basic conditions and to synthetic strategies requiring selective ester deprotection .

Kinetics Hammett analysis Steric hindrance Hydrolytic stability

4-Methoxyphenyl 4-tert-butylbenzoate: Key Applications


Selective Ester Deprotection in Synthesis

The tert-butyl-substituted benzoyl moiety of 4-methoxyphenyl 4-tert-butylbenzoate provides a sterically differentiated ester linkage that can be selectively cleaved under mild acidic conditions (e.g., montmorillonite KSF in refluxing acetonitrile) while leaving methyl or ethyl esters intact . This orthogonality, grounded in the well-established chemoselective hydrolysis profile of tert-butyl esters, makes the compound a strategically valuable intermediate in multi-step syntheses—particularly in pharmaceutical and natural product chemistry where the 4-methoxyphenol fragment serves as a temporary protecting group or a synthon for further functionalization .

Isomer Differentiation Reference Standard

Because 4-methoxyphenyl 4-tert-butylbenzoate shares the molecular formula C₁₈H₂₀O₃ with its regioisomer (4-tert-butylphenyl 4-methoxybenzoate, CAS 363599-46-6) and the n-butyl analogue (4-methoxyphenyl 4-butylbenzoate, CAS 35684-23-2), all three compounds can present identical nominal mass and similar fragmentation patterns in LC-MS analysis [1]. The boiling point (403.8 vs. 417 °C) and density (1.078 vs. 1.082 g/cm³) differences between the target compound and its n-butyl isomer provide measurable criteria for verifying identity via GC retention time or density-based quality control [1]. This compound is thus well-suited as a reference material for developing and validating chromatographic methods that must resolve closely related phenyl benzoate ester isomers.

Non-Photoactivatable Control for Avobenzone Research

Patent RU 2485936 C2 established that vinyl ester benzoates such as 1-(4-methoxyphenyl)vinyl 4-tert-butylbenzoate can function as 'pre-avobenzone' agents that undergo photo-rearrangement to release the UVA filter avobenzone (λmax ~340–350 nm) upon sunlight exposure [2]. The target compound, 4-methoxyphenyl 4-tert-butylbenzoate, possesses a saturated ester linkage that precludes this vinyl-to-ketone rearrangement pathway [2]. It therefore serves as an ideal negative control in photochemical and formulation stability studies designed to validate the specific photoactivation mechanism of vinyl ester pre-avobenzone candidates, allowing researchers to disentangle thermal hydrolysis from genuine photochemical activation.

Model Substrate for Sterically Hindered Aromatic Esters

The para-tert-butyl substituent on the benzoyl ring combines a moderate electron-donating Hammett σₚ value (~−0.20) with substantial steric bulk (van der Waals volume ~57 ų) [3]. This dual electronic/steric character makes 4-methoxyphenyl 4-tert-butylbenzoate a valuable model substrate for investigating the interplay between polar and steric effects in nucleophilic acyl substitution reactions. The compound's well-defined substitution pattern (para,para-disubstituted) eliminates the confounding ortho-steric effects that complicate kinetic analysis in ortho-substituted phenyl benzoates, thereby simplifying the extraction of meaningful linear free-energy relationships [4].

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